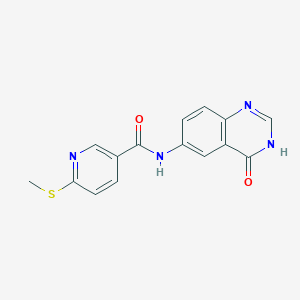

![molecular formula C21H18N6O3S B2703928 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine CAS No. 1251615-97-0](/img/structure/B2703928.png)

4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

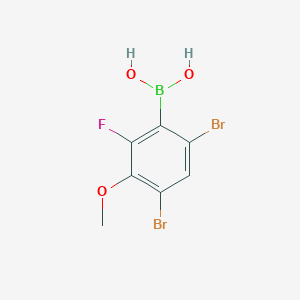

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperidine, a thiazole, and a pyridine . These functional groups suggest that the compound could have interesting biological activity, as these structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The benzylpiperidine and pyridine components are both nitrogen-containing heterocycles, which could engage in a variety of interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen-containing heterocycles could make it a base, and the carbonyl group could make it a potential hydrogen bond acceptor .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Researchers have investigated the synthesis and biological evaluation of this compound as a potential drug candidate. By modifying the piperidine moiety, scientists aim to create novel pharmaceutical agents with improved efficacy and reduced side effects .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors targeting clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for cancer therapy .

Antimicrobial Activity

Novel 4-(1-benzylpiperidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial properties. Researchers explored their effectiveness against bacterial and fungal pathogens, contributing to the field of infectious disease research .

CCR5 Antagonists for HIV Treatment

Scientists synthesized and evaluated piperidin-4-ol derivatives with ligand-induced calcium mobilization assays. Their primary interest was finding CCR5 antagonists with a novel skeleton for potential HIV-1 treatments. This research sheds light on new therapeutic strategies against viral infections .

Biological Activity Studies

In situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one led to the synthesis of novel compounds. These were investigated for their biological activity, contributing to our understanding of piperidine-based molecules in drug discovery .

Synthetic Methodology Development

Efficient and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives. These advances benefit both novice researchers and experienced chemists seeking suitable substrates for biologically active piperidines .

Mechanism of Action

Target of Action

The primary target of the compound 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine is Beta-secretase 1 . This enzyme plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine interacts with its target, Beta-secretase 1, and inhibits its activity . This interaction results in the prevention of β-sheet aggregation and fibril formation .

Biochemical Pathways

The compound 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine affects the biochemical pathways involved in the neurodegenerative cascade of Alzheimer’s disease . It inhibits the toxic conformation of Aβ 1–42 and stabilizes the α-helical content .

Result of Action

The action of 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine results in neuroprotective effects. It protects SH-SY5Y cells from Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Furthermore, it significantly reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes .

Future Directions

properties

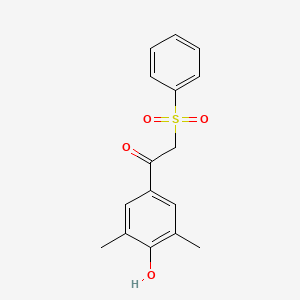

IUPAC Name |

5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S/c1-13(2)29-15-7-5-14(6-8-15)20-23-19(30-25-20)11-26-21(28)17-10-16(18-4-3-9-31-18)24-27(17)12-22-26/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZENIRJPSISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)